1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
Description
Properties
IUPAC Name |
1-[3-[(4-chlorophenyl)methylsulfonyl]-2-hydroxypropyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-12-5-3-11(4-6-12)9-21(19,20)10-13(17)8-16-7-1-2-14(16)18/h3-6,13,17H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSKVDOGVAXUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Sulfonyl Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate nucleophile to form the chlorobenzyl sulfonyl intermediate.
Addition of the Hydroxypropyl Group: The intermediate is then reacted with a hydroxypropylating agent under controlled conditions to introduce the hydroxypropyl group.
Cyclization to Form Pyrrolidinone Ring: The final step involves cyclization to form the pyrrolidinone ring, resulting in the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone has several significant applications:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, making it valuable in organic synthesis.
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activities, making it a candidate for developing new antibacterial agents.
- Anticancer Research : The compound has been investigated for its anticancer properties, particularly due to its structural similarities with known anticancer agents. Studies have shown that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines .
Medicine
- Drug Development : Given its unique chemical structure, this compound is explored for its potential use in drug development. Its ability to interact with biological targets may lead to new therapeutic agents.
Industry
- Material Science : The compound is utilized in developing new materials and chemical processes due to its reactivity and functional groups.
Case Studies and Research Findings
Recent studies have highlighted the potential of similar compounds in anticancer research:
- In one study, sulfonamide derivatives demonstrated cytotoxic activity against human cancer cell lines, suggesting that modifications to the pyrrolidinone structure could yield effective anticancer agents .
- Another investigation focused on compounds containing pyrrolidinone moieties, revealing their inhibition effects on human carbonic anhydrase, which is relevant in cancer treatment strategies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex molecule synthesis |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential drug development candidate |
| Industry | Development of new materials and chemical processes |
Mechanism of Action
The mechanism of action of 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-Methylbenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- 1-{3-[(4-Fluorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
- 1-{3-[(4-Bromobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone
Uniqueness
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by case studies and data tables.
- Chemical Formula : C14H18ClNO4S
- Molecular Weight : 331.81502 g/mol
- CAS Number : [Not specified in the search results]
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains. The following table summarizes the antibacterial efficacy of related compounds:
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. A study indicated that several derivatives displayed strong inhibition of urease, which is crucial for treating conditions like kidney stones. The following data illustrates the IC50 values for selected compounds:
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound D | Urease | 2.14±0.003 |
| Compound E | Acetylcholinesterase | 0.63±0.001 |
| Thiourea | Reference Standard | 21.25±0.15 |
These findings suggest that the compound could be a promising candidate for further development as an enzyme inhibitor.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. For example, it has been linked to reduced production of pro-inflammatory cytokines in vitro, indicating its potential utility in inflammatory diseases.
Case Studies
-
Study on Antibacterial Effects :
A study published in a peer-reviewed journal tested various sulfonamide derivatives against bacterial strains. The results showed that the tested compounds, including those related to this compound, exhibited varying degrees of antibacterial activity, with some achieving significant inhibition at low concentrations . -
Enzyme Inhibition Study :
Another investigation focused on the urease inhibitory activity of several piperidine derivatives, including those similar to the target compound. The results indicated that these compounds could effectively inhibit urease activity, suggesting their potential in treating urease-related disorders .
Q & A
Q. What are the key steps and challenges in synthesizing 1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution to introduce the 4-chlorobenzyl sulfonyl group. For example, sulfonylation of a hydroxypropyl intermediate using 4-chlorobenzylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) is critical . Subsequent coupling with the pyrrolidinone core requires controlled temperatures (e.g., reflux in xylene) and purification via recrystallization or column chromatography. Key challenges include minimizing side reactions (e.g., over-oxidation) and ensuring stereochemical integrity at the hydroxypropyl moiety .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify functional groups (e.g., sulfonyl, hydroxypropyl) and stereochemistry. For example, the hydroxy proton appears as a broad singlet (~δ 4.5–5.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is assessed using a C18 column with methanol/water mobile phases (65:35 v/v, pH 4.6 adjusted with acetic acid) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z calculated for CHClNOS: 352.08) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfonyl and hydroxypropyl groups in this compound?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, influencing nucleophilic attack at the hydroxypropyl chain. Computational studies (e.g., DFT) can model charge distribution, while kinetic experiments under varying pH and solvent polarities reveal rate-determining steps. For instance, acidic conditions may protonate the hydroxy group, enhancing electrophilicity at the adjacent carbon .
Q. How does this compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test inhibition of kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC values are calculated from dose-response curves .
- Cellular Uptake Studies : Radiolabeled analogs (e.g., C-tagged) quantify intracellular accumulation via scintillation counting .
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding modes to targets like the ATP-binding pocket of HSP90 .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., cell line variability).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-chlorobenzyl with 4-fluorobenzyl) to isolate pharmacophoric features. Data tables from SAR studies often reveal trends in potency vs. logP or steric bulk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
